

Benzophenone-9: An In-Depth Technical Guide on its Endocrine-Disrupting Potential

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Compound of Interest		
Compound Name:	Benzophenone-9	
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Abstract

Benzophenone-9 (BP-9), chemically identified as Disodium 2,2'-dihydroxy-4,4'-dimethoxy-5,5'-disulfobenzophenone (CAS 76656-36-5), is a water-soluble UV filter utilized in cosmetic formulations to protect products from degradation by absorbing UV radiation.[1][2] Despite its use in consumer products, a comprehensive review of the scientific literature reveals a significant data gap regarding its potential to act as an endocrine disruptor. While other benzophenone derivatives, such as Benzophenone-3 (Oxybenzone) and Benzophenone-4 (Sulisobenzone), have been the subject of numerous studies investigating their estrogenic, anti-androgenic, and thyroid-disrupting activities, specific data for Benzophenone-9 is notably absent from publicly available toxicological and regulatory assessments.[3][4][5] This technical guide summarizes the current state of knowledge, highlights the conspicuous absence of direct evidence for Benzophenone-9's endocrine-disrupting capabilities, and provides a comparative analysis with structurally related benzophenones to infer potential areas of concern.

Furthermore, it details standardized experimental protocols that would be essential for a thorough investigation of Benzophenone-9's endocrine-disrupting potential.

Chemical Identity of Benzophenone-9



Benzophenone-9 is a disulfonated derivative of a dihydroxy-dimethoxy-benzophenone. Its chemical structure and properties are distinct from other more commonly studied benzophenones.

Property	Value	Reference
Chemical Name	Disodium 2,2'-dihydroxy-4,4'- dimethoxy-5,5'- disulfobenzophenone	[6]
CAS Number	76656-36-5	[6]
Molecular Formula	C15H12Na2O11S2	[6]
Molecular Weight	478.36 g/mol	[6]
Synonyms	Uvinul M 40 (Note: This trade name is also sometimes associated with other benzophenones, leading to potential confusion)	[7]

Current Regulatory Standing and Safety Assessments

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of several benzophenone derivatives, including **Benzophenone-9**, and concluded that they are safe for use in cosmetics under current practices of use and concentration.[1][8] However, these safety assessments have historically focused on general toxicology endpoints such as irritation, sensitization, and carcinogenicity, with limited specific investigation into endocrine-disrupting effects.[8] Regulatory bodies such as the Scientific Committee on Consumer Safety (SCCS) in Europe have extensively reviewed other benzophenones like BP-3 for their endocrine-disrupting properties, but a dedicated assessment for BP-9 is not readily available.[9]

Endocrine-Disrupting Potential: A Data Gap

A thorough search of scientific databases and regulatory agency reports reveals a lack of specific studies on the endocrine-disrupting potential of **Benzophenone-9**. While there is a



wealth of information on other benzophenones, this data cannot be directly extrapolated to BP-9 due to differences in chemical structure, which can significantly alter biological activity.

Comparative Analysis with Other Benzophenones

To provide context for potential concern, this section summarizes the known endocrinedisrupting effects of other structurally related benzophenones. It is crucial to reiterate that these findings are not specific to **Benzophenone-9**.

Benzophenone Derivative	Estrogenic Activity	Anti-Androgenic Activity	Thyroid Disruption
Benzophenone-1 (BP-1)	Exhibits estrogenic activity in vitro.[3]	Shows anti- androgenic activity in vitro.[3]	Can alter thyroid hormone levels.[3]
Benzophenone-2 (BP-2)	Potent estrogenic activity in vitro.[5]	Demonstrates anti- androgenic activity.[5]	May interfere with thyroid hormone function.[5]
Benzophenone-3 (Oxybenzone)	Weakly estrogenic in vitro and in vivo.[5][9]	Possesses anti- androgenic properties. [5]	Can impact thyroid hormone signaling.[5]
Benzophenone-4 (Sulisobenzone)	Weak estrogenic activity reported in some in vitro studies. [4][10]	Shows anti- androgenic activity in vitro.[4]	May affect thyroid- related gene expression.[4]

Recommended Experimental Protocols for Investigating Benzophenone-9

To address the existing data gap, a comprehensive evaluation of **Benzophenone-9**'s endocrine-disrupting potential should be undertaken using standardized and validated assays. The Organisation for Economic Co-operation and Development (OECD) provides a conceptual framework and detailed test guidelines for such evaluations.[7][11]

In Vitro Assays



- Estrogen Receptor (ER) Binding Assay (OECD TG 493): This assay determines the ability of a chemical to bind to the estrogen receptor, which is the initial step in mediating estrogenic effects.
 - Principle: A competitive binding assay where the test chemical competes with a radiolabeled estrogen for binding to a preparation of estrogen receptors.
 - Methodology:
 - Preparation of ER-rich fractions (e.g., from uterine cytosol or recombinant sources).
 - Incubation of the ER preparation with a constant concentration of radiolabeled 17βestradiol and varying concentrations of the test substance (Benzophenone-9).
 - Separation of receptor-bound from unbound radioligand.
 - Quantification of bound radioactivity to determine the concentration of the test substance that inhibits 50% of the specific binding of the radioligand (IC50).
- Estrogen Receptor Transcriptional Activation Assay (OECD TG 455): This assay assesses
 the ability of a chemical to induce gene expression mediated by the estrogen receptor.
 - Principle: Utilizes a genetically modified cell line containing the human estrogen receptor and a reporter gene (e.g., luciferase) under the control of estrogen-responsive elements.
 - Methodology:
 - Culture of the reporter cell line (e.g., HeLa-9903).
 - Exposure of the cells to a range of concentrations of **Benzophenone-9**.
 - Measurement of the reporter gene product (e.g., luminescence for luciferase).
 - Data are used to generate a concentration-response curve and determine the EC50 (half-maximal effective concentration).
- Androgen Receptor (AR) Transcriptional Activation Assay (OECD TG 458): Similar to the ER
 activation assay, this test evaluates the potential of a substance to activate or inhibit gene



expression mediated by the androgen receptor.

- Principle: Employs a cell line containing the human androgen receptor and an androgenresponsive reporter gene.
- Methodology: The protocol is analogous to the ER transcriptional activation assay, with testosterone or dihydrotestosterone used as the reference androgen.
- Steroidogenesis Assay using H295R Cells (OECD TG 456): This assay investigates the potential of a chemical to interfere with the production of steroid hormones.
 - Principle: The H295R human adrenocortical carcinoma cell line is used as it expresses most of the key enzymes involved in steroidogenesis.
 - Methodology:
 - Culture of H295R cells.
 - Exposure to Benzophenone-9 at various concentrations.
 - Measurement of the levels of key steroid hormones (e.g., testosterone and estradiol) in the culture medium using techniques like LC-MS/MS or immunoassays.

In Vivo Assays

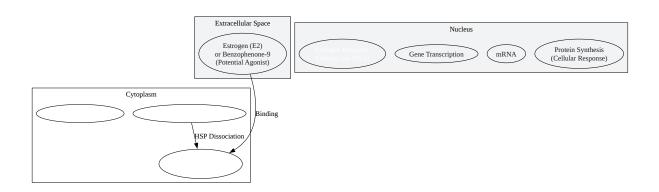
- Uterotrophic Assay in Rodents (OECD TG 440): This assay is a short-term in vivo screening test for estrogenic activity.
 - Principle: Measures the increase in uterine weight in ovariectomized female rodents following exposure to a test chemical.
 - Methodology:
 - Ovariectomized female rats or mice are used to eliminate endogenous estrogen production.
 - Animals are treated with Benzophenone-9 daily for three consecutive days via oral gavage or subcutaneous injection.



- On the fourth day, the animals are euthanized, and their uteri are excised and weighed.
- A statistically significant increase in uterine weight compared to the vehicle control indicates estrogenic activity.
- Hershberger Assay in Rodents (OECD TG 441): This is an in vivo screening assay for androgenic and anti-androgenic activity.
 - Principle: Measures changes in the weight of five androgen-dependent tissues in castrated male rodents.
 - Methodology:
 - Peripubertal male rats are castrated to remove the primary source of endogenous androgens.
 - For testing anti-androgenic activity, animals are treated with a reference androgen (e.g., testosterone propionate) and concomitantly with Benzophenone-9 for 10 consecutive days.
 - The weights of the ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscles, Cowper's glands, and glans penis are measured.
 - A statistically significant decrease in tissue weights compared to the androgen-treated control group indicates anti-androgenic activity.

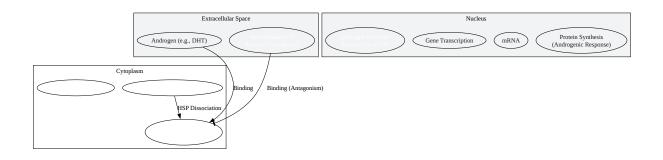
Visualizations Signaling Pathways





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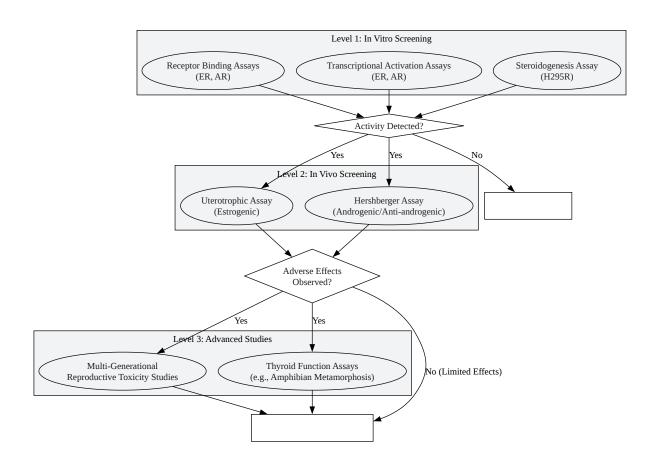




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Experimental Workflow





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Conclusion

The endocrine-disrupting potential of **Benzophenone-9** remains largely uncharacterized, representing a significant knowledge gap in the safety profile of this cosmetic ingredient. While the Cosmetic Ingredient Review has deemed it safe for its current applications, this conclusion is not based on a comprehensive evaluation of its potential to interfere with the endocrine system. In contrast, numerous other benzophenone derivatives have been shown to possess varying degrees of estrogenic, anti-androgenic, and thyroid-disrupting activities. Given the structural similarities, it is plausible that **Benzophenone-9** could also interact with hormonal pathways. Therefore, it is imperative for researchers and regulatory bodies to prioritize the investigation of **Benzophenone-9** using standardized in vitro and in vivo assays, such as those outlined by the OECD. Such studies are essential to definitively characterize its endocrine-disrupting potential and ensure a robust, data-driven assessment of its safety for human health. Until such data becomes available, a degree of uncertainty regarding the endocrine safety of **Benzophenone-9** will persist.

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